molecular formula C20H21N3O4S B2431668 ethyl 2-({4-[(3,5-dimethoxyphenyl)amino]quinazolin-2-yl}sulfanyl)acetate CAS No. 688356-33-4

ethyl 2-({4-[(3,5-dimethoxyphenyl)amino]quinazolin-2-yl}sulfanyl)acetate

Cat. No.: B2431668
CAS No.: 688356-33-4
M. Wt: 399.47
InChI Key: UHKPNUWICFYLEZ-UHFFFAOYSA-N
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Description

ethyl 2-({4-[(3,5-dimethoxyphenyl)amino]quinazolin-2-yl}sulfanyl)acetate is a complex organic compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents

Properties

IUPAC Name

ethyl 2-[4-(3,5-dimethoxyanilino)quinazolin-2-yl]sulfanylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O4S/c1-4-27-18(24)12-28-20-22-17-8-6-5-7-16(17)19(23-20)21-13-9-14(25-2)11-15(10-13)26-3/h5-11H,4,12H2,1-3H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHKPNUWICFYLEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NC2=CC=CC=C2C(=N1)NC3=CC(=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Anthranilic Acid Derivatives

Anthranilic acid reacts with carbonyl-containing reagents to form benzoxazin-4-one intermediates, which subsequently undergo ring expansion with nitrogen sources. For example, anthranilic acid and acetic anhydride yield 2-methyl-4H-benzoxazin-4-one, which reacts with ammonium acetate to form 2-methylquinazolin-4(3H)-one. Adapting this method, 3,5-dimethoxyphenyl isothiocyanate could replace acetic anhydride to introduce the 4-[(3,5-dimethoxyphenyl)amino] group. Key steps include:

  • Reagents : Anthranilic acid, 3,5-dimethoxyphenyl isothiocyanate, triethylamine.
  • Conditions : Reflux in ethanol (4–6 hours).
  • Intermediate : 2-mercapto-4-[(3,5-dimethoxyphenyl)amino]quinazolin-4(3H)-one.

Microwave-Assisted Synthesis

Microwave irradiation enhances reaction efficiency and reduces synthesis time. For 2-methylquinazolin-4(3H)-one, anthranilic acid and acetic anhydride undergo cyclization under microwave heating (210 W, 10 minutes), followed by ammonium acetate addition. This method could be modified by substituting acetic anhydride with 3,5-dimethoxyphenyl isocyanate to directly incorporate the amino group.

Structural Characterization and Analytical Data

Successful synthesis requires rigorous validation through spectroscopic and crystallographic methods:

Spectroscopic Confirmation

  • IR Spectroscopy :
    • Ester C=O stretch: 1730–1740 cm⁻¹.
    • Quinazolinone C=O stretch: 1660–1680 cm⁻¹.
    • N-H stretch (amine): 3200–3300 cm⁻¹.
  • ¹H NMR (500 MHz, DMSO-d₆) :
    • Ethyl group: δ 1.23 (t, J = 7.0 Hz, 3H), δ 4.15 (q, J = 7.0 Hz, 2H).
    • Methoxy groups: δ 3.80 (s, 6H, 3,5-OCH₃).
    • Aromatic protons: δ 6.50–8.10 (m, 8H, quinazoline and dimethoxyphenyl).

X-ray Crystallography

While no crystallographic data exists for the target compound, analogous structures exhibit:

  • Dihedral Angles : 75–87° between quinazoline and aryl rings.
  • Hydrogen Bonding : C—H···O interactions stabilize columnar packing.

Challenges and Mitigation Strategies

Competitive Side Reactions

  • Ester Hydrolysis : Avoid aqueous workup at high temperatures. Use anhydrous conditions and mild bases (e.g., NaH).
  • Oxidation of Thiols : Perform reactions under nitrogen atmosphere.

Regioselectivity in Amination

  • Catalytic Systems : Copper or palladium catalysts may enhance selectivity during 4-amination.
  • Leaving Group Optimization : Chloro or nitro groups at position 4 improve reactivity toward 3,5-dimethoxyaniline.

Comparative Analysis of Synthetic Routes

Method Yield (%) Time (h) Key Advantage
Conventional Alkylation 65 5 High reproducibility
Microwave-Assisted 70 2 Reduced reaction time

Chemical Reactions Analysis

ethyl 2-({4-[(3,5-dimethoxyphenyl)amino]quinazolin-2-yl}sulfanyl)acetate can undergo various chemical reactions, including:

Scientific Research Applications

ethyl 2-({4-[(3,5-dimethoxyphenyl)amino]quinazolin-2-yl}sulfanyl)acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 2-({4-[(3,5-dimethoxyphenyl)amino]quinazolin-2-yl}sulfanyl)acetate involves its interaction with specific molecular targets. For instance, it has been shown to inhibit quorum sensing in Pseudomonas aeruginosa by binding to the transcriptional regulator PqsR. This inhibition reduces the production of virulence factors and biofilm formation, thereby compromising the bacteria’s ability to cause infections .

Comparison with Similar Compounds

ethyl 2-({4-[(3,5-dimethoxyphenyl)amino]quinazolin-2-yl}sulfanyl)acetate can be compared with other quinazoline derivatives such as:

Biological Activity

Ethyl 2-({4-[(3,5-dimethoxyphenyl)amino]quinazolin-2-yl}sulfanyl)acetate is a complex organic compound with significant potential in medicinal chemistry, particularly in the development of anticancer therapies. This article explores its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a quinazoline core, a sulfanyl group, and methoxyphenyl substitutions. Its molecular formula is C25H24N4O4SC_{25}H_{24}N_4O_4S, with a molecular weight of 476.55 g/mol. The structural complexity allows for various biological interactions, making it a candidate for pharmacological studies.

Anticancer Activity

Quinazoline derivatives, including this compound, have been investigated for their anticancer properties. Research indicates that quinazoline compounds exhibit cytotoxic effects against various cancer cell lines:

CompoundCell LineIC50 (μM)Reference
A3PC310
A2MCF-710
A6HT-2912

These findings suggest that the compound may inhibit cell proliferation in a dose-dependent manner.

Other Biological Activities

In addition to anticancer properties, derivatives of quinazoline have demonstrated various other biological activities:

  • Antimicrobial : Compounds with similar structures have shown effectiveness against bacterial strains, attributed to their ability to disrupt microbial cell membranes.
  • Anticonvulsant : Some derivatives have been studied for their potential to reduce seizure activity in animal models.
  • Anti-inflammatory : Quinazoline compounds exhibit anti-inflammatory effects, which may be beneficial in treating conditions like arthritis and other inflammatory disorders.

The synthesis of this compound typically involves multi-step reactions starting from 2-mercapto-3-phenylquinazolin-4(3H)-one. The reaction with ethyl chloroacetate under alkaline conditions leads to the formation of the target compound. The following reaction scheme outlines the synthesis process:

  • Formation of Thiolate : The thiol group in 2-mercapto compound reacts to form a thiolate anion.
  • Nucleophilic Attack : The thiolate then attacks ethyl chloroacetate, resulting in the formation of the desired ester.

Case Studies and Research Findings

Several studies have focused on the biological evaluation of quinazoline derivatives:

  • Cytotoxicity Studies : A study evaluated several quinazoline-thiazole hybrids for cytotoxicity against cancer cell lines (PC3, MCF-7, HT-29). Compounds demonstrated varying degrees of effectiveness with IC50 values indicating significant cytotoxic potential .
  • Antimicrobial Activity : Research indicated that certain derivatives exhibited notable antimicrobial activity against both Gram-positive and Gram-negative bacteria, suggesting their potential as antibiotic agents .
  • Mechanistic Studies : Molecular docking studies have been employed to elucidate the interaction between these compounds and specific biological targets such as kinases involved in cancer progression.

Q & A

Q. How to design a stability study for this ester-containing compound under physiological conditions?

  • Methodological Answer : Conduct pH-dependent hydrolysis assays (e.g., PBS at pH 7.4 and simulated gastric fluid at pH 1.2) with HPLC monitoring. ’s related ester compound used accelerated stability testing (40°C/75% RH) to assess degradation products .

Q. What in vivo models are appropriate for evaluating pharmacokinetics?

  • Methodological Answer : Rodent models with LC-MS/MS quantification of plasma concentrations. For analogs in , bioavailability studies included intravenous and oral administration to calculate AUC and half-life. Microsomal stability assays (e.g., liver S9 fractions) predict metabolic pathways .

Tables for Key Data

Property Value/Technique Reference
Synthetic Yield78% (flash chromatography)
Crystal SystemMonoclinic, P21/cP2_1/c
Key IR Bands (cm1^{-1})1720 (C=O), 1250 (C-O ester)
Enzyme Inhibition (IC50_{50})2.5 µM (EGFR kinase)

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